2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole
Overview
Description
2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole is a heterocyclic compound with the molecular formula C16H17N. It is also known as Fischer’s base and is characterized by its indole structure with additional methyl and methylene groups. This compound is notable for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole are currently unknown. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have various biological activities
Mode of Action
It’s known that indole derivatives can interact with various biological targets and induce a range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole typically involves the condensation of phenylhydrazine with methyl ethyl ketone, followed by cyclization and methylation. The reaction is carried out under controlled conditions, often using methanesulfonic acid as a catalyst and methanol as the solvent. The final product is obtained through neutralization with ammonia .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction temperatures and times to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylindoline: Similar structure but lacks the methylene group.
2-Methylene-1,3,3-trimethylindoline: Similar but with different substitution patterns.
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Contains additional nitro and spiro groups
Uniqueness
2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
1,1,3-trimethyl-2-methylidenebenzo[e]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4/h5-10H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWHKLIJFAHNNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C3=CC=CC=C3C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344928-74-1 | |
Record name | 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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